molecular formula C14H23NO4 B2689006 Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 2034607-60-6

Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2689006
CAS No.: 2034607-60-6
M. Wt: 269.341
InChI Key: IYBDGNRHKUEUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethoxy Group: This step involves the substitution of a suitable leaving group with a cyclopropylmethoxy group.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving esterases and other enzymes.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyrrolidine derivative, which can then interact with its target. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate can be compared to other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but differ in their functional groups and biological activities.

    Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring system and exhibit different pharmacological properties.

    Prolinol Derivatives: These compounds contain a hydroxyl group on the pyrrolidine ring and are used in different medicinal applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-18-14(17)6-5-13(16)15-8-7-12(9-15)19-10-11-3-4-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDGNRHKUEUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.